
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide typically involves multi-step organic reactions. The starting materials might include 4-methoxybenzylamine, pyrimidine derivatives, and azetidine-1-carboxylic acid. Common synthetic routes may involve:
Formation of the azetidine ring: This can be achieved through cyclization reactions.
Attachment of the pyrimidin-2-ylamino group: This step might involve nucleophilic substitution reactions.
Introduction of the 4-methoxybenzyl group: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Preliminary studies indicate that it may act on specific signaling pathways involved in tumor growth and survival.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide on various cancer cell lines. The results are summarized in the following table:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung) | 12.5 |
MCF-7 (Breast) | 15.0 |
These findings suggest that the compound could serve as a lead for developing new anticancer agents, demonstrating significant cytotoxicity against lung and breast cancer cells .
Anti-inflammatory Properties
The structure of this compound suggests potential anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
Evaluation of Antimicrobial Efficacy
A preliminary assessment showed that derivatives of similar azetidine compounds exhibited activity against bacterial strains, suggesting that this compound could also demonstrate efficacy against pathogens .
Synthesis and Characterization
The synthesis of this compound involves several steps that ensure high yield and purity. Various analytical techniques, including NMR and IR spectroscopy, have been employed to characterize the compound's structure thoroughly.
Synthetic Route Overview
The synthesis typically follows these steps:
- Formation of the azetidine ring.
- Introduction of the pyrimidine moiety.
- Coupling with 4-methoxybenzylamine to yield the final product.
This synthetic pathway has been optimized for efficiency and yield, allowing for large-scale production for research purposes .
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide: can be compared with other azetidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
N-(4-methoxybenzyl)-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound features a unique structure comprising an azetidine ring, a pyrimidine moiety, and a methoxybenzyl substituent. Its empirical formula is C13H16N4O with a molecular weight of 248.29 g/mol. The presence of the pyrimidine and azetidine rings suggests potential interactions with various biological targets.
Property | Value |
---|---|
Empirical Formula | C₁₃H₁₆N₄O |
Molecular Weight | 248.29 g/mol |
Solubility | Soluble in DMF and DMSO |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes:
- Target Interaction : The compound may act on various enzymes involved in nucleic acid metabolism, potentially inhibiting pathways critical for cancer cell proliferation.
- Biochemical Pathways : It is hypothesized that the compound can interfere with the DNA damage response mechanisms, similar to other pyrimidine derivatives which are known to affect nucleic acid synthesis .
Biological Activity
Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:
- Antitumor Activity : Compounds featuring azetidine and pyrimidine structures have shown promising results in inhibiting tumor growth in various cancer models. For instance, derivatives have been tested against BRCA-deficient tumors, demonstrating selective cytotoxicity .
- Antimicrobial Properties : Some azetidine derivatives have displayed significant antibacterial and antifungal activities. In particular, studies on related compounds have shown effectiveness against Gram-positive and Gram-negative bacteria .
Case Studies
-
Antitumor Efficacy :
- A study evaluated the effects of pyrimidine-containing azetidine derivatives on cancer cell lines. Results indicated that these compounds could reduce cell viability significantly, suggesting their potential as anticancer agents.
- Example : NMS-P118, a selective PARP1 inhibitor, demonstrated high antitumor efficacy in BRCA-deficient settings, highlighting the importance of targeting similar pathways .
- Antimicrobial Activity :
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(pyrimidin-2-ylamino)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-14-5-3-12(4-6-14)9-19-16(22)21-10-13(11-21)20-15-17-7-2-8-18-15/h2-8,13H,9-11H2,1H3,(H,19,22)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOFRYNQHFXNDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)N2CC(C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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